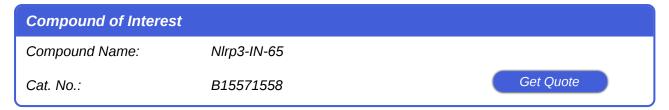


An In-depth Technical Guide to NLRP3-IN-65: Biological Activity and Characterization

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its dysregulation is implicated in a wide range of inflammatory and autoimmune diseases. Consequently, the development of potent and specific NLRP3 inhibitors is a significant focus of therapeutic research. This technical guide provides a comprehensive overview of the biological activity and characterization of **NLRP3-IN-65**, a potent inhibitor of the NLRP3 inflammasome.

Core Compound Information

NLRP3-IN-65, also identified as Compound 41, is a novel sulfonamide-based inhibitor of the NLRP3 inflammasome.[1]

Chemical Identification:

CAS Number: 3052859-81-8[2]

Quantitative Biological Activity

The inhibitory potency of **NLRP3-IN-65** has been characterized through in vitro assays. The half-maximal inhibitory concentration (IC50) provides a quantitative measure of its efficacy in blocking NLRP3 inflammasome activation.



Compound	Assay	Cell Line	Activator	IC50 (nM)	Reference
NLRP3-IN-65 (Compound 41)	IL-1β release	J774A.1	АТР	76	[1]

Mechanism of Action

NLRP3-IN-65 exerts its inhibitory effect by directly targeting the NLRP3 protein. While the precise binding site is a subject of ongoing investigation, studies on similar sulfonamide-based inhibitors suggest a mechanism distinct from the well-characterized inhibitor MCC950.[1] It is believed to interfere with the conformational changes required for NLRP3 activation and subsequent inflammasome assembly.

Experimental Protocols

The characterization of **NLRP3-IN-65**'s biological activity involves specific in vitro cellular assays. The following is a detailed methodology for the key experiment used to determine its IC50 value.

In Vitro NLRP3 Inflammasome Activation and IL-1β Release Assay

Objective: To determine the concentration-dependent inhibition of NLRP3 inflammasome activation by **NLRP3-IN-65** by measuring the release of Interleukin-1 β (IL-1 β).

Cell Line: J774A.1 murine macrophage-like cell line.[1]

Materials:

- J774A.1 cells
- Growth medium (e.g., DMEM with 10% FBS)
- 96-well cell culture plates
- Lipopolysaccharide (LPS) from Escherichia coli 0111:B4



- Adenosine triphosphate (ATP)
- NLRP3-IN-65 (Compound 41)
- ELISA kit for murine IL-1β
- Cell viability assay kit (e.g., MTT or CellTiter-Glo)

Protocol:

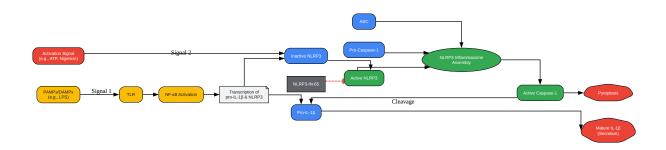
- Cell Seeding: Plate J774A.1 cells into 96-well plates at a density of 1 x 10^5 cells per well in growth medium and incubate overnight to allow for cell adherence.
- Priming (Signal 1): Prime the cells by treating them with LPS at a final concentration of 1
 μg/mL for 4.5 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.
- Inhibitor Treatment: Following the priming step, add varying concentrations of NLRP3-IN-65 to the wells and incubate for 30 minutes.
- Activation (Signal 2): Induce NLRP3 inflammasome activation by adding ATP to a final concentration of 5 mM and incubate for an additional 30 minutes.
- Supernatant Collection: After the activation step, centrifuge the plates and carefully collect the cell culture supernatants.
- IL-1 β Quantification: Measure the concentration of IL-1 β in the collected supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
- Cell Viability Assessment: To rule out any cytotoxic effects of the inhibitor, perform a cell viability assay on the remaining cells in the plate.
- Data Analysis: Calculate the percentage of IL-1β inhibition for each concentration of NLRP3-IN-65 relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations



NLRP3 Inflammasome Signaling Pathway and Inhibition

The following diagram illustrates the canonical two-signal activation pathway of the NLRP3 inflammasome and highlights the point of inhibition by compounds like **NLRP3-IN-65**.



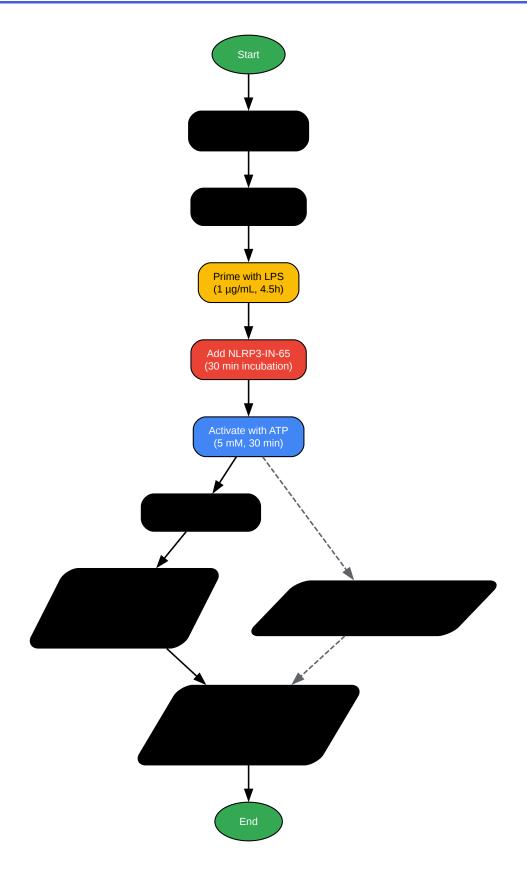
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Caption: NLRP3 inflammasome activation pathway and point of inhibition.

Experimental Workflow for IC50 Determination

The following diagram outlines the general experimental workflow for determining the in vitro IC50 of an NLRP3 inhibitor.





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Caption: Experimental workflow for determining the IC50 of NLRP3-IN-65.



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References

- 1. Development of sulfonamide-based NLRP3 inhibitors: Further modifications and optimization through structure-activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NLRP3-IN-65 | NLR | 3052859-81-8 | Invivochem [invivochem.com]
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